An In-depth Technical Guide to 1,2,3-Trimethylbenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1,2,3-Trimethylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethylbenzene, also known as hemimellitene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2] It is one of the three isomers of trimethylbenzene and is characterized by a benzene ring substituted with three methyl groups at adjacent positions.[1] This compound is a colorless liquid with a distinctive aromatic odor and is a component of coal tar and petroleum.[1][3] Industrially, it is isolated from the C₉ aromatic hydrocarbon fraction of petroleum distillates or synthesized through the methylation of toluene and xylenes.[1][3] 1,2,3-Trimethylbenzene serves as an intermediate in the synthesis of various chemicals, including dyes and resins.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical Structure
The structure of 1,2,3-trimethylbenzene consists of a planar benzene ring with three methyl groups attached to the first, second, and third carbon atoms. The presence of these electron-donating methyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to benzene.
Caption: Molecular Structure of 1,2,3-Trimethylbenzene.
Physicochemical Properties
A summary of the key physicochemical properties of 1,2,3-trimethylbenzene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ | [1] |
| Molecular Weight | 120.19 g/mol | [1] |
| CAS Number | 526-73-8 | [4] |
| Appearance | Colorless liquid | [4] |
| Odor | Distinctive, aromatic | [4] |
| Boiling Point | 176.1 °C | [1] |
| Melting Point | -25.4 °C | [4] |
| Density | 0.894 g/cm³ at 20 °C | [1] |
| Solubility in water | 75.2 mg/L at 25 °C | [1] |
| logP (Octanol/Water Partition Coefficient) | 3.66 | [1] |
| Vapor Pressure | 1 mmHg at 16.7 °C | [3] |
| Flash Point | 44 - 53 °C (closed cup) | [4] |
| Refractive Index | 1.513 at 20 °C | [1] |
Spectroscopic Data
Spectroscopic data are crucial for the identification and characterization of 1,2,3-trimethylbenzene.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to aromatic and methyl protons. |
| ¹³C NMR | Signals for aromatic carbons (substituted and unsubstituted) and methyl carbons. |
| IR Spectrum | Characteristic peaks for aromatic C-H stretching, C=C stretching in the aromatic ring, and C-H bending of the methyl groups. |
| Mass Spectrum | Molecular ion peak (M⁺) at m/z = 120, and characteristic fragmentation patterns. |
Experimental Protocols
Synthesis
Industrially, 1,2,3-trimethylbenzene is primarily obtained from the C₉ aromatic fraction of reformed petroleum.[3] Laboratory synthesis can be achieved through the methylation of toluene or xylene. A general procedure is outlined below.
Methylation of o-Xylene (Illustrative Protocol)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) as the catalyst and o-xylene as the substrate in a suitable inert solvent (e.g., carbon disulfide).
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Addition of Methylating Agent: A methylating agent, such as methyl chloride or dimethyl sulfate, is added dropwise to the stirred reaction mixture at a controlled temperature.
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Reaction: The reaction mixture is stirred at room temperature or gentle heating for several hours to allow for the methylation to proceed. The progress of the reaction can be monitored by Gas Chromatography (GC).
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Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.
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Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by fractional distillation to isolate 1,2,3-trimethylbenzene from other isomers and unreacted starting materials.
Caption: Generalized workflow for the synthesis of 1,2,3-trimethylbenzene.
Purification
Purification of commercially available or synthesized 1,2,3-trimethylbenzene can be performed to remove impurities.
General Purification Protocol
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Acid Wash: The impure 1,2,3-trimethylbenzene is washed with concentrated sulfuric acid in a separatory funnel to remove olefinic and other reactive impurities. The acid layer is discarded. This step is repeated until the acid layer remains colorless.
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Water Wash: The organic layer is then washed with water to remove residual acid.
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Base Wash: A subsequent wash with a dilute solution of sodium hydroxide or sodium carbonate is performed to neutralize any remaining acidic components.
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Final Water Wash: The organic layer is washed again with water until the washings are neutral.
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Drying: The purified 1,2,3-trimethylbenzene is dried over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.
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Distillation: For high purity, a final fractional distillation is recommended.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of 1,2,3-trimethylbenzene.
Illustrative GC-MS Protocol
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Instrumentation: A gas chromatograph coupled with a mass spectrometer.
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is commonly used for separating aromatic isomers.[5]
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Carrier Gas: Helium at a constant flow rate.[5]
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Injection: A small volume of the sample, dissolved in a suitable solvent (e.g., dichloromethane), is injected in splitless mode.[5]
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Oven Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure the separation of all components.[5] A typical program might start at 50°C and ramp to 300°C.[5]
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Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compounds based on their mass spectra and retention times.
Chemical Reactivity
The methyl groups on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution. The substitution pattern is directed by the existing methyl groups.
Electrophilic Aromatic Substitution
1,2,3-Trimethylbenzene readily undergoes electrophilic substitution reactions such as nitration, halogenation, and sulfonation.[1] The incoming electrophile will preferentially substitute at the positions ortho and para to the activating methyl groups, considering steric hindrance.
Caption: Electrophilic aromatic substitution mechanism.
Conclusion
1,2,3-Trimethylbenzene is a significant aromatic hydrocarbon with well-defined chemical and physical properties. Its reactivity, particularly in electrophilic aromatic substitution, makes it a useful intermediate in chemical synthesis. The experimental protocols outlined in this guide provide a foundation for its synthesis, purification, and analysis in a laboratory setting. A thorough understanding of its properties and behavior is essential for its safe and effective use in research and development.
References
- 1. Buy 1,2,3-Trimethylbenzene | 526-73-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,2,3-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 4. 1,2,3-Trimethylbenzene | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
